3-(2-Iodophenyl)-3-oxopropanenitrile
Overview
Description
Synthesis Analysis
The synthesis of related 3-oxopropanenitriles has been reported using different methods. For instance, a versatile 3-oxopropanenitrile derivative was prepared by reacting ethyl 2-benzothiazolecarboxylate with acetonitrile in the presence of sodium hydride or by treating 2-bromoacetylbenzothiazole with potassium cyanide . Another method involves the electrophilic cyanoacetylation of heterocycles with mixed anhydrides in the presence of a catalyst . These methods provide a foundation for the synthesis of "3-(2-Iodophenyl)-3-oxopropanenitrile" by potentially substituting the appropriate iodophenyl precursor in similar reactions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques. For example, the molecular structure of a polyfluoroalkyl derivative was determined by X-ray crystallography . This suggests that similar analytical methods could be employed to elucidate the structure of "3-(2-Iodophenyl)-3-oxopropanenitrile."
Chemical Reactions Analysis
3-Oxopropanenitriles undergo a variety of chemical reactions, forming diverse heterocyclic compounds. They can react with diazonium salts to form hydrazones, which can further cyclize into various heterocyclic derivatives . Radical addition reactions have also been reported, such as the addition to terminal dienes promoted by cerium(IV) ammonium nitrate and manganese(III) acetate . These reactions highlight the reactivity of the cyano and keto functional groups in 3-oxopropanenitriles, which would likely be similar for "3-(2-Iodophenyl)-3-oxopropanenitrile."
Physical and Chemical Properties Analysis
While specific physical and chemical properties of "3-(2-Iodophenyl)-3-oxopropanenitrile" are not provided, related compounds exhibit properties that can be inferred. The presence of the nitrile group suggests a polar character, and the iodine substituent may increase the molecular weight and influence the compound's reactivity due to its heavy atom effect. The properties of similar compounds can be characterized using IR, NMR, and HRMS techniques .
Scientific Research Applications
Oxidative Cyclization and Heterocycle Formation
The oxidative cyclization of 3-oxopropanenitriles, including derivatives similar to 3-(2-Iodophenyl)-3-oxopropanenitrile, has been extensively studied. Yılmaz et al. (2008) and Yılmaz et al. (2005) reported that the oxidative cyclization mediated by manganese(III) acetate leads to the formation of various dihydrofuran and heterocyclic derivatives. These reactions are important for synthesizing complex molecular structures used in different fields of chemistry and pharmaceuticals (Yılmaz, Uzunalioğlu, Yakut, & Pekel, 2008); (Yılmaz, Uzunalioğlu, & Pekel, 2005).
Antimicrobial Applications
The compound 3,3′-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis (3-oxopropanenitrile) has shown promise in synthesizing novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives. Some of these synthesized products exhibit significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Kheder & Mabkhot, 2012).
Methodology for Synthesis
An efficient methodology for synthesizing 3-oxopropanenitriles from various heterocyclic compounds has been described. This process involves electrophilic cyanoacetylation, demonstrating the versatility of 3-oxopropanenitriles in chemical synthesis and the potential for creating a wide range of derivatives for various applications (Andicsová-Eckstein, Kozma, & Végh, 2016).
Coupling-Cyclization Reactions
3-(2-Iodophenyl)-3-oxopropanoic acid derivatives have been efficiently reacted with various terminal alkynes to produce (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives. These reactions, typically catalyzed by dichlorobis(triphenylphosphine)palladium and copper(I) iodide, highlight the potential of 3-oxopropanenitriles in synthesizing complex organic molecules (Kobayashi, Hashimoto, Fukamachi, & Konishi, 2008).
Future Directions
properties
IUPAC Name |
3-(2-iodophenyl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKFSGXOWIECNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624406 | |
Record name | 3-(2-Iodophenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Iodophenyl)-3-oxopropanenitrile | |
CAS RN |
158387-19-0 | |
Record name | 3-(2-Iodophenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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